molecular formula C18H27NO3 B5773829 N-cycloheptyl-3,4-diethoxybenzamide

N-cycloheptyl-3,4-diethoxybenzamide

Cat. No.: B5773829
M. Wt: 305.4 g/mol
InChI Key: JIKTVBVBVBEDCR-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,4-diethoxybenzamide: is an organic compound with the molecular formula C18H27NO3 It is characterized by a benzamide core substituted with a cycloheptyl group and two ethoxy groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3,4-diethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4-diethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of N-cycloheptyl-3,4-diethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • **N-cycloheptyl

Properties

IUPAC Name

N-cycloheptyl-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-3-21-16-12-11-14(13-17(16)22-4-2)18(20)19-15-9-7-5-6-8-10-15/h11-13,15H,3-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKTVBVBVBEDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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